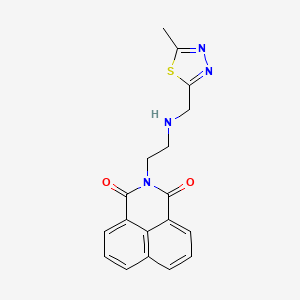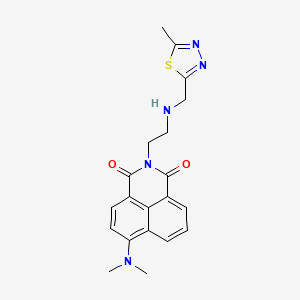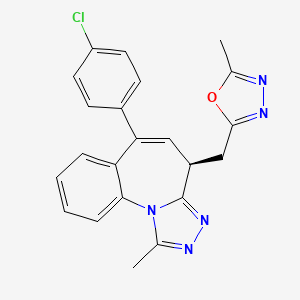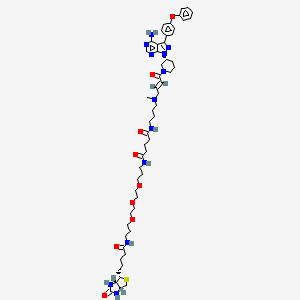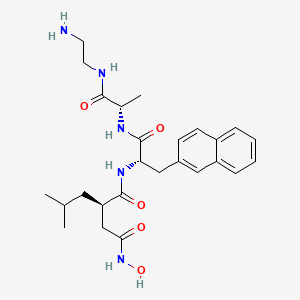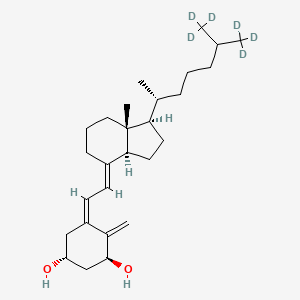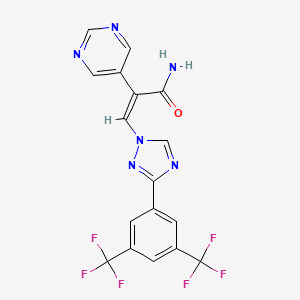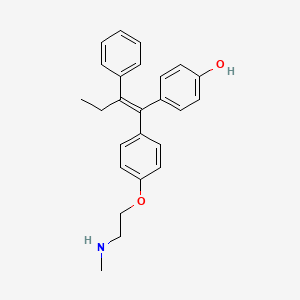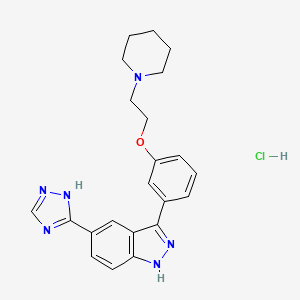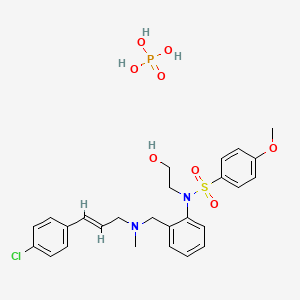
KN-93 Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KN-93 Phosphate is a potent and selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). This compound is widely used in scientific research due to its ability to inhibit CaMKII with a high degree of specificity, making it a valuable tool for studying various cellular processes regulated by this kinase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
KN-93 Phosphate is synthesized through a series of chemical reactions involving the formation of its core structure, followed by phosphorylation. The synthetic route typically involves the reaction of 4-chlorocinnamyl chloride with N-methylbenzylamine to form an intermediate, which is then reacted with 4-methoxybenzenesulfonyl chloride. The final step involves the phosphorylation of the resulting compound to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time. The compound is then purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
KN-93 Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its inhibitory activity.
Reduction: This reaction can modify the compound’s structure, impacting its binding affinity to CaMKII.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of this compound with different properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxidized derivatives, while reduction can yield reduced forms of this compound. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
KN-93 Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of CaMKII and its role in various chemical processes.
Biology: Employed to investigate the role of CaMKII in cellular signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
Medicine: Utilized in research on diseases such as Parkinson’s disease, where CaMKII plays a critical role in disease progression.
Industry: Applied in the development of new therapeutic agents targeting CaMKII for the treatment of various diseases .
Mecanismo De Acción
KN-93 Phosphate exerts its effects by inhibiting CaMKII. The compound binds to the kinase’s regulatory domain, preventing the activation of CaMKII by calcium/calmodulin. This inhibition disrupts the kinase’s ability to phosphorylate its substrates, thereby modulating various cellular processes. The molecular targets and pathways involved include the regulation of neurotransmitter release, gene expression, and cell cycle progression .
Comparación Con Compuestos Similares
Similar Compounds
KN-62: Another CaMKII inhibitor with a similar mechanism of action but different binding affinity and specificity.
KN-92: A structurally related compound that serves as a negative control in experiments involving KN-93 Phosphate.
STO-609: An inhibitor of CaMKK, another kinase in the calcium/calmodulin signaling pathway
Uniqueness
This compound is unique due to its high specificity for CaMKII and its ability to permeate cell membranes, making it highly effective in both in vitro and in vivo studies. Its water solubility also enhances its usability in various experimental setups .
Propiedades
IUPAC Name |
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;phosphoric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O4S.H3O4P/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;1-5(2,3)4/h3-16,30H,17-20H2,1-2H3;(H3,1,2,3,4)/b6-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKJTPOXLIILMB-IPZCTEOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN2O8PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188890-41-6 |
Source


|
| Record name | Benzenesulfonamide, N-[2-[[[(2E)-3-(4-chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxy-, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188890-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
